molecular formula C17H17N5O4 B2515864 ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate CAS No. 919752-53-7

ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate

Cat. No. B2515864
CAS RN: 919752-53-7
M. Wt: 355.354
InChI Key: QLQYLMMGPYANTQ-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate, is a pyrazolo[3,4-d]pyrimidin derivative. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The papers provided discuss various pyrazole and pyrimidine derivatives, which can offer insights into the synthesis, structure, and properties of related compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, where a 3+2 annulation method was used starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach . Similarly, the synthesis of other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin derivatives involves condensation reactions under reflux conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, and in some cases, single crystal X-ray diffraction studies are employed to determine the 3D molecular structure . The crystal structure is typically stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking . These techniques would be relevant for analyzing the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of pyrazole and pyrimidine derivatives can be quite varied. For instance, ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate was used as a reagent for the preparation of various fused pyrimidin-4-ones, demonstrating the versatility of these compounds in synthesizing heterocyclic structures . The chemical reactions involving the target compound would likely be influenced by the presence of amino and oxo functional groups, which can participate in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidine derivatives are influenced by their molecular structure. Intramolecular and intermolecular hydrogen bonding can affect the compound's solubility, melting point, and stability . The presence of substituents on the phenyl rings can also impact the electronic properties, as seen in the DFT calculations and antioxidant properties evaluation of some derivatives . These properties would be important to consider when analyzing the target compound.

Scientific Research Applications

Antimicrobial and Anticancer Applications

A variety of pyrazole and pyrazolopyrimidine derivatives have been synthesized, demonstrating significant potential in antimicrobial and anticancer activities. For instance, novel pyrazole derivatives, including those linked with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, were evaluated for in vitro antimicrobial and anticancer activity, showing higher anticancer activity compared to the reference drug, doxorubicin, in some cases. These compounds exhibited good to excellent antimicrobial activity, suggesting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potential

Research into pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation highlighted their insecticidal and antibacterial potential. This study provides an example of how the synthesis of such compounds can contribute to the development of new solutions for pest control and bacterial infections (Deohate & Palaspagar, 2020).

Synthesis and Biological Evaluation

Further research has led to the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship analysis in these studies is crucial for understanding the mechanisms behind their biological activities and for the development of more effective therapeutic agents (Rahmouni et al., 2016).

Antibacterial Evaluation of Heterocyclic Compounds

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown promise for use as antibacterial agents. This work emphasizes the importance of chemical synthesis in creating new compounds with specific biological activities, offering potential new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

ethyl 2-[[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-4-26-17(25)15(23)20-21-9-18-14-13(16(21)24)8-19-22(14)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYLMMGPYANTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate

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